Cas no 1058475-53-8 (N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide)

N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide
- N-[(4-fluorophenyl)methyl]-N'-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
- N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
- N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopentyl)methyl)oxalamide
- AKOS024500738
- F5223-0019
- 1058475-53-8
-
- インチ: 1S/C19H21FN2O2S/c20-15-7-5-14(6-8-15)12-21-17(23)18(24)22-13-19(9-1-2-10-19)16-4-3-11-25-16/h3-8,11H,1-2,9-10,12-13H2,(H,21,23)(H,22,24)
- InChIKey: ADJNZFKVVQOMAG-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1(CNC(C(NCC2C=CC(=CC=2)F)=O)=O)CCCC1
計算された属性
- 精确分子量: 360.13077725g/mol
- 同位素质量: 360.13077725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 474
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.4Ų
- XLogP3: 3.9
N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5223-0019-20mg |
N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide |
1058475-53-8 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5223-0019-40mg |
N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide |
1058475-53-8 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5223-0019-5μmol |
N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide |
1058475-53-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5223-0019-75mg |
N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide |
1058475-53-8 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5223-0019-25mg |
N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide |
1058475-53-8 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5223-0019-100mg |
N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide |
1058475-53-8 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5223-0019-20μmol |
N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide |
1058475-53-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5223-0019-5mg |
N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide |
1058475-53-8 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5223-0019-4mg |
N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide |
1058475-53-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5223-0019-2μmol |
N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide |
1058475-53-8 | 2μmol |
$57.0 | 2023-09-10 |
N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamideに関する追加情報
Introduction to N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide (CAS No. 1058475-53-8)
N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1058475-53-8, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The presence of multiple functional groups, including an amide linkage and aromatic rings, makes this molecule a candidate for various pharmacological applications.
The molecular structure of N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide is characterized by a combination of a fluorinated benzene ring, a thiophene moiety, and a cyclopentylmethyl group, all connected through an ethanediamide backbone. This intricate arrangement not only contributes to the compound's complexity but also opens up numerous possibilities for interaction with biological targets. The fluorine atom in the 4-fluorophenyl group is particularly noteworthy, as it can enhance metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the structural diversity of heterocyclic compounds. The thiophene ring in N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide is a key feature that has been extensively studied for its potential in modulating biological pathways. Thiophenes are known for their role in various pharmacological contexts, including antiviral, anti-inflammatory, and anticancer applications. The incorporation of a thiophene moiety into this molecule suggests that it may exhibit similar properties, making it an attractive candidate for further investigation.
The cyclopentylmethyl group adds another layer of complexity to the compound's structure, providing a bulky substituent that can influence both its solubility and binding interactions. This feature is particularly relevant in the context of drug design, where optimizing solubility and binding affinity is crucial for achieving desired pharmacokinetic profiles. The ethanediamide backbone serves as a linker that connects the various functional groups, ensuring stability and proper orientation for biological interactions.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy before conducting costly experimental trials. By utilizing molecular modeling techniques, scientists can simulate how N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide interacts with potential target proteins or enzymes. These simulations have shown promising results, indicating that the compound may have inhibitory effects on certain enzymes implicated in diseases such as cancer and inflammation.
The synthesis of this compound represents a significant achievement in organic chemistry, showcasing the ability to construct complex molecules with precise functionalization. The synthetic route involves multiple steps, including condensation reactions, cyclization processes, and selective fluorination. Each step must be carefully controlled to ensure high yield and purity, which are essential for subsequent biological testing.
In the realm of drug discovery, the ability to rapidly screen large libraries of compounds for biological activity is invaluable. High-throughput screening (HTS) technologies have made it possible to evaluate thousands of molecules for their potential therapeutic effects within a short period. N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide has been incorporated into several HTS campaigns aimed at identifying novel leads for various diseases. Preliminary results from these screens have highlighted its potential as an inhibitor of certain kinases and other enzymes relevant to cancer progression.
The role of fluorine atoms in pharmaceuticals cannot be overstated. Their presence can significantly alter the pharmacokinetic properties of a drug, including its bioavailability and metabolic stability. In N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide, the fluorine atom is strategically positioned to interact with biological targets in a way that enhances binding affinity while minimizing off-target effects. This strategic placement underscores the importance of fluorine chemistry in modern drug design.
As research continues to evolve, new methodologies are being developed to further optimize the properties of pharmaceutical candidates like N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide. Techniques such as directed evolution and structure-based drug design are being employed to fine-tune molecular structures for improved efficacy and safety profiles. These approaches leverage both computational tools and experimental data to guide the development process.
The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules or as a building block for novel drug candidates targeting rare or neglected diseases. The versatility of such compounds underscores their value in pharmaceutical research and development.
In conclusion, N'-(4-fluorophenyl)methyl-N-{1-(thiophen-2-yl)cyclopentylmethyl}ethanediamide (CAS No. 1058475-53-8) represents a significant advancement in medicinal chemistry due to its complex structure and promising biological activities. The combination of computational modeling, synthetic chemistry expertise, and high-throughput screening technologies has positioned this compound as a valuable asset in the search for new therapeutic agents. As research progresses, further insights into its mechanisms of action and potential applications will continue to emerge.
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